molecular formula C12H13BrO2 B3033287 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid CAS No. 1017140-38-3

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid

Cat. No.: B3033287
CAS No.: 1017140-38-3
M. Wt: 269.13 g/mol
InChI Key: UZODWJREQLGISR-YRNVUSSQSA-N
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Description

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid is a brominated unsaturated carboxylic acid characterized by a pentenoic acid backbone substituted with a 4-bromophenyl group at position 3 and a methyl group at position 2. The bromine atom enhances electrophilic reactivity, making the compound a candidate for pharmaceutical applications, particularly in drug discovery and enzyme inhibition studies.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZODWJREQLGISR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid typically involves the bromination of a phenyl precursor followed by the introduction of the pentenoic acid moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pentenoic acid moiety can interact with enzymes and receptors. These interactions can modulate biological pathways and produce various effects .

Comparison with Similar Compounds

Table 1: Key Properties of 3-(4-Bromophenyl)-4-methyl-2-pentenoic Acid and Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile Primary Applications
This compound C₁₂H₁₃BrO₂ 277.14 4-Bromophenyl, methyl Low (polar solvents) Pharmaceutical research
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ 255.06 4-Bromobenzoyl Moderate (DMSO, ethanol) Heterocyclic synthesis
3-Methyl-2-butenoic acid 4-methylphenyl ester C₁₂H₁₄O₂ 190.24 4-Methylphenyl ester, methyl High (organic solvents) Industrial polymers, fragrances

Key Findings:

However, the methyl group in the pentenoic acid variant may reduce reactivity due to steric hindrance. In contrast, 3-Methyl-2-butenoic acid 4-methylphenyl ester lacks a bromine atom, making it less reactive in EAS but more amenable to ester hydrolysis and polymerization .

Biological and Industrial Applications: Brominated analogs are prioritized in drug discovery for their bioactivity. For example, 3-(4-bromobenzoyl)prop-2-enoic acid derivatives exhibit antimicrobial and antitumor properties in preliminary studies . The ester analog’s higher solubility in organic solvents suits industrial applications, such as plasticizers or fragrance components .

Physicochemical Properties: The methyl group in this compound likely increases lipophilicity compared to non-methylated analogs, affecting membrane permeability in biological systems. Bromine’s electron-withdrawing effect in both bromophenyl and bromobenzoyl compounds enhances acidity (pKa ~3–4), favoring salt formation for improved bioavailability.

Biological Activity

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, anticancer properties, anti-inflammatory effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_2

This compound features a bromophenyl group and a pentenoic acid moiety, which are critical for its biological activity. The presence of the bromine atom enhances lipophilicity, potentially affecting its interaction with biological targets.

Target Interactions : Research indicates that this compound interacts with various enzymes and receptors involved in metabolic pathways. Similar compounds have been shown to influence glucose metabolism by modulating enzyme activity in pancreatic beta-cells and liver tissues.

Biochemical Pathways : The compound is believed to affect cellular energy production and metabolic processes through its influence on glucose utilization pathways. It may also disrupt microtubule dynamics by binding to tubulin, which is essential for cell division and proliferation.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism
MCF-710.5Tubulin inhibition
HCT-1168.2G2/M phase arrest
A54912.0Pro-apoptotic signaling

These results indicate that the compound induces cell cycle arrest, particularly at the G2/M phase, which is often associated with the inhibition of tubulin polymerization.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

  • In Vivo Studies : In animal models, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups, supporting its therapeutic potential for managing inflammation.
  • Cell Viability Assays : Various assays indicated that while the compound effectively reduces viability in cancerous cells, it spares normal cells at lower concentrations, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 2
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid

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